molecular formula C26H28F3NO B13841544 N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine

N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine

Cat. No.: B13841544
M. Wt: 427.5 g/mol
InChI Key: KCEKQSQBJQSKNX-UHFFFAOYSA-N
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Description

N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl group, a phenoxy group, and a propan-1-amine backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 4-(trifluoromethyl)phenol with an appropriate halogenated compound under basic conditions.

    Alkylation: The phenoxy intermediate is then alkylated with 3-phenylpropyl bromide in the presence of a strong base such as sodium hydride.

    Amination: The resulting product undergoes amination with N-methylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-methylphenoxy)propan-1-amine
  • N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-chlorophenoxy)propan-1-amine
  • N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-fluorophenoxy)propan-1-amine

Uniqueness

N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H28F3NO

Molecular Weight

427.5 g/mol

IUPAC Name

N-methyl-3-phenyl-N-(3-phenylpropyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C26H28F3NO/c1-30(19-8-11-21-9-4-2-5-10-21)20-18-25(22-12-6-3-7-13-22)31-24-16-14-23(15-17-24)26(27,28)29/h2-7,9-10,12-17,25H,8,11,18-20H2,1H3

InChI Key

KCEKQSQBJQSKNX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1=CC=CC=C1)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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